![molecular formula C11H15NO3 B2908862 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester CAS No. 162427-15-8](/img/structure/B2908862.png)

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester

描述

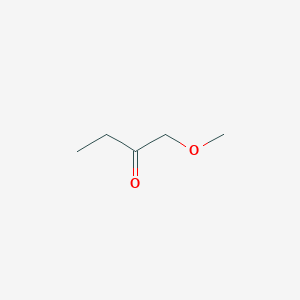

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester, or 2-Azabicycloheptene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester, is a heterocyclic compound with a bicyclic structure. It is a derivative of azabicycloheptene, a cyclic organic compound with seven carbon atoms and two nitrogen atoms in a ring. 2-Azabicycloheptene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester has been studied for its potential applications in synthetic organic chemistry, materials science, and pharmacology.

科学研究应用

Synthesis of Carbocyclic Nucleosides

This compound is a key intermediate in the synthesis of carbocyclic nucleosides, such as (–)-carbovir , which is an antiviral drug used to treat HIV. The enantiomers of the lactam are obtained through biotransformation processes using whole cell catalysts .

Spectroscopy Studies

The compound and its monohydrated complex have been investigated in a supersonic jet by Fourier transform microwave spectroscopy, which helps in understanding its structural properties .

Palladium-Catalyzed Reactions

It is used in palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which are valuable for building a library of bridged aza-bicyclic structures .

Skeletal Rearrangement Studies

The compound undergoes stereospecific rearrangement to form 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones, which are important for developing novel organic compounds .

Commercial Production

Due to its importance in synthesizing commercially pertinent compounds, it is produced at metric tons scale in the industry .

Electrophilic Reactions

It reacts with various electrophilic reagents to give addition products and can form polyfunctionalised bicyclic systems when reacted with specific reagents like m-chloroperoxybenzoic acid (MCPBA) .

属性

IUPAC Name |

tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIZWJGHIYDHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(pyridin-3-ylmethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2908782.png)

![(Z)-ethyl 2-(6-bromo-2-((5-chlorothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2908783.png)

![4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2908785.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2908786.png)

![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2908788.png)

![Ethyl 4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2908789.png)

![N-allyl-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2908790.png)

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2908791.png)

![1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2908795.png)